molecular formula C12H24O2 B12641248 1,5-Cyclododecanediol CAS No. 13474-05-0

1,5-Cyclododecanediol

Cat. No.: B12641248
CAS No.: 13474-05-0
M. Wt: 200.32 g/mol
InChI Key: JCHGLCILVPYMQG-UHFFFAOYSA-N
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Description

1,5-Cyclododecanediol is an organic compound with the chemical formula C12H24O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclododecane ring. This compound is a colorless to yellow solid and is soluble in water and some organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Cyclododecanediol can be synthesized through various methods. One common method involves the hydrogenation of cyclododecatriene in the presence of a catalyst. The reaction typically occurs under high pressure and temperature conditions. Another method involves the reduction of cyclododecanone using reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound often involves a distillation step at temperatures between 150°C and 230°C to obtain a substantially pure mixture of cyclododecanediol isomers .

Chemical Reactions Analysis

Types of Reactions: 1,5-Cyclododecanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize this compound to form cyclododecanedione.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce cyclododecanone to this compound.

    Substitution: Halogenation reactions can occur with reagents like thionyl chloride, leading to the formation of halogenated derivatives.

Major Products Formed:

Scientific Research Applications

1,5-Cyclododecanediol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,5-Cyclododecanediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

    1,2-Cyclododecanediol: Another diol with hydroxyl groups at different positions on the cyclododecane ring.

    1,4-Cyclododecanediol: Similar structure but with hydroxyl groups at the 1 and 4 positions.

    1,6-Cyclododecanediol: Hydroxyl groups at the 1 and 6 positions.

Comparison: 1,5-Cyclododecanediol is unique due to the specific positioning of its hydroxyl groups, which can influence its chemical reactivity and physical properties. Compared to 1,2-Cyclododecanediol and 1,4-Cyclododecanediol, this compound may exhibit different solubility, melting points, and reactivity in chemical reactions .

Properties

CAS No.

13474-05-0

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

cyclododecane-1,5-diol

InChI

InChI=1S/C12H24O2/c13-11-7-4-2-1-3-5-8-12(14)10-6-9-11/h11-14H,1-10H2

InChI Key

JCHGLCILVPYMQG-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCCC(CCC1)O)O

Origin of Product

United States

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